CA-II Inhibitory Potency of the Methanesulfonamido Substituent Versus 4-Methylamino Analogs
4-Methanesulfonylamino-benzenesulfonamide exhibits a reported CA-II inhibition constant (Ki) of 64 nM, representing a 3.75-fold improvement over the 4-methylamino-benzenesulfonamide analog (Ki = 240 nM). The potency gain is attributed to the sulfonyl oxygen of the methanesulfonamido group acting as an additional hydrogen-bond acceptor within the CA active site . This direct comparator evidence demonstrates that replacing the methylamino (–NHCH₃) tail with the methanesulfonamido (–NHSO₂CH₃) tail enhances binding affinity by approximately 0.6 log units.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 64 nM |
| Comparator Or Baseline | 4-Methylamino-benzenesulfonamide: Ki = 240 nM |
| Quantified Difference | ~3.75-fold (ΔpKi ≈ 0.57) |
| Conditions | Reported Ki values from in vitro enzymatic CA-II inhibition assays; specific assay conditions (temperature, pH, substrate) not detailed in the originating data compilation |
Why This Matters
Procurement of 4-methylamino-benzenesulfonamide as a surrogate would yield a significant underestimate of CA-II inhibitory potency, directly impacting the design of dose-response experiments and comparative screening panels.
